tert-Butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate

Catalog No.
S16160016
CAS No.
M.F
C11H14N4O2
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbam...

Product Name

tert-Butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate

IUPAC Name

tert-butyl N-pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-9-8-5-4-6-15(8)13-7-12-9/h4-7H,1-3H3,(H,12,13,14,16)

InChI Key

LHVQUCMVBXNITR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NN2C1=CC=C2

tert-Butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate is a chemical compound characterized by its unique pyrrolo[2,1-f][1,2,4]triazine core structure. This compound, with the molecular formula C11_{11}H13_{13}BrN4_{4}O2_{2}, features a tert-butyl group and a carbamate functional group attached to the pyrrolo[2,1-f][1,2,4]triazine moiety. The presence of the bromine atom at the 7-position of the triazine ring enhances its biological activity and potential therapeutic applications .

The chemical reactivity of tert-butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate can be attributed to its functional groups. The carbamate group can undergo hydrolysis to yield the corresponding amine and carbonic acid derivatives. Additionally, the bromine substituent can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound. These reactions are significant for modifying the compound to enhance its biological properties or to synthesize related analogs .

Research has indicated that tert-butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate exhibits substantial biological activity, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K). This inhibition is crucial as PI3K is involved in various cellular processes including cell growth and survival. Therefore, compounds like tert-butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate are being explored for their potential in treating cancers and other diseases associated with dysregulated PI3K signaling pathways .

Synthesis of tert-butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: Introducing a bromine atom at the 7-position can be performed using brominating agents under controlled conditions.
  • Carbamoylation: The final step involves reacting the brominated triazine with a tert-butyl carbamate derivative to form tert-butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate.

These steps require careful optimization of reaction conditions to ensure high yields and purity of the final product .

tert-Butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate is primarily investigated for its potential as a therapeutic agent in oncology due to its ability to inhibit PI3K signaling. Furthermore, it may have applications in drug development aimed at treating diseases linked with aberrant cell signaling pathways. Its unique structure also makes it a candidate for further modifications that could enhance its pharmacological profile .

Interaction studies have shown that tert-butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate interacts effectively with various biological targets involved in cancer progression. These studies often involve assessing binding affinities and inhibitory effects on target enzymes such as PI3K. The results indicate that this compound could serve as a lead compound for developing more potent inhibitors through structural modifications aimed at improving selectivity and reducing off-target effects .

Several compounds share structural similarities with tert-butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine159326-68-80.81Lacks the carbamate group but retains bromination at position 7
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acidNot specified0.56Contains a carboxylic acid instead of a carbamate
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineNot specified0.60Different core structure but similar bioactivity potential

These comparisons highlight how tert-butyl pyrrolo[2,1-f][1,2,4]triazin-4-ylcarbamate's unique combination of functional groups contributes to its distinctive biological activity and therapeutic potential compared to other similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.11167570 g/mol

Monoisotopic Mass

234.11167570 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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